5-Isopropylimidazolidine-2,4-dione

Hydantoin racemase Chiral resolution D-amino acid production

5-Isopropylimidazolidine-2,4-dione (also known as 5-isopropylhydantoin) is a C5-monosubstituted hydantoin derivative with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol. It belongs to the imidazolidine-2,4-dione class, a scaffold widely explored for anticonvulsant, immunosuppressive, antiparasitic, and enzyme-inhibitory activities.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 16935-34-5
Cat. No. B101180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylimidazolidine-2,4-dione
CAS16935-34-5
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(=O)N1
InChIInChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)
InChIKeyPBNUQCWZHRMSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5): Compound Identity and Hydantoin-Class Context for Research Procurement


5-Isopropylimidazolidine-2,4-dione (also known as 5-isopropylhydantoin) is a C5-monosubstituted hydantoin derivative with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol . It belongs to the imidazolidine-2,4-dione class, a scaffold widely explored for anticonvulsant, immunosuppressive, antiparasitic, and enzyme-inhibitory activities . The compound carries an isopropyl substituent at the 5-position of the hydantoin ring, distinguishing it from other 5-alkyl, 5-aryl, and 5,5-disubstituted hydantoins by the branched-chain steric bulk and conformational constraints this group imposes on molecular recognition events .

Why 5-Isopropylimidazolidine-2,4-dione Cannot Be Casually Replaced by a Generic Hydantoin Analog in Research Protocols


Hydantoins are not functionally interchangeable scaffolds. The nature of the 5-substituent directly governs enzyme substrate specificity, racemization susceptibility, and pharmacological target engagement. For example, purified hydantoin racemase from Pseudomonas sp. NS671 accepts 5-(2-methylthioethyl)hydantoin and 5-ethylhydantoin as substrates but completely fails to racemize 5-isopropylhydantoin . Similarly, the stereochemistry of dihydropyrimidinase-mediated ring-opening is conserved between 5-methylhydantoin and 5-isopropylhydantoin, yet the downstream metabolic fate diverges because only the (R)-isomer of each is processed . These functional divergences mean that substituting a 5-methyl, 5-ethyl, or 5-phenyl analog for the 5-isopropyl derivative will alter biocatalytic conversion efficiency, chiral resolution outcomes, and target-binding profiles in ways that are not predictable from the hydantoin core alone.

Quantitative Differentiation Evidence for 5-Isopropylimidazolidine-2,4-dione Against Closest Hydantoin Analogs


Racemase Inertness: Purified Hydantoin Racemase Fails to Racemize 5-Isopropylhydantoin While Accepting Other 5-Substituted Substrates

In a purified enzyme preparation from Pseudomonas sp. NS671, hydantoin racemase exhibited Vmax values of 35.2 µmol/min/mg for D-5-(2-methylthioethyl)hydantoin and 79.0 µmol/min/mg for the L-enantiomer. By contrast, the purified enzyme did not racemize 5-isopropylhydantoin (5-IPH) at all; racemization of 5-IPH was only observed in whole-cell E. coli expressing the racemase or when 5-(2-methylthioethyl)hydantoin was co-present to protect the enzyme from inactivation . This demonstrates that 5-IPH acts as a mechanism-based inactivator rather than a substrate, a property not shared by the methylthioethyl or ethyl congeners examined in the same study .

Hydantoin racemase Chiral resolution D-amino acid production Biocatalysis

IMPDH2 Inhibition: Triple-Substrate Ki Profile of 5-Isopropylhydantoin Against Inosine-5′-Monophosphate Dehydrogenase 2

5-Isopropylhydantoin was profiled against human IMPDH2 with three distinct substrate–cofactor competition modes, yielding Ki values of 240 nM (non-competitive, type unspecified), 430 nM (IMP-competitive), and 440 nM (NAD-competitive) . This multi-modal inhibition pattern suggests the compound can engage the enzyme at both the IMP and NAD binding sites. For context, the clinical IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki,app values in the nanomolar range against IMPDH2 (e.g., 46–136 nM), but acts through a distinct uncompetitive mechanism relative to IMP . Direct hydantoin-to-hydantoin IMPDH2 Ki comparisons are not available in the same assay, so this evidence is cross-study comparable.

IMPDH inhibition Nucleotide metabolism Immunosuppression Enzyme kinetics

Immunosuppressive Reporter Gene Activity: IL-2 Pathway Inhibition at 13 nM by 5-Isopropylhydantoin

In an interleukin-2 reporter gene assay (IL2-RGA), 5-isopropylhydantoin inhibited IL-2-driven reporter expression with an IC₅₀ of 13 nM . No hydantoin-class comparator data from the same assay are publicly available; the only IL-2-related comparator is a structurally unrelated compound (BDBM50571043) showing IC₅₀ = 30,000 nM in an IL-2-induced STAT3 phosphorylation assay in human NK92 cells , which is a mechanistically distinct readout. The 13 nM IC₅₀ value therefore establishes a potency benchmark for this specific compound but cannot be directly ranked against other hydantoins without matched-assay data.

IL-2 reporter gene assay Immunosuppression T-cell signaling Hydantoin pharmacology

Crystal Structure of the Monohydrate: Planar Imidazole Ring and Supramolecular Hydrogen-Bonded Tape Architecture

Single-crystal X-ray diffraction of 5-isopropylimidazolidine-2,4-dione monohydrate (C₆H₁₀N₂O₂·H₂O) reveals an essentially planar imidazole ring with a maximum deviation from planarity of only 0.012(2) Å . The crystal packing is orthorhombic (space group P2₁2₁2₁, a = 6.2688, b = 9.2387, c = 14.8280 Å) with four molecules per unit cell, and the structure is stabilized by N–H···O and O–H···O hydrogen bonds that form a one-dimensional supramolecular tape along the a axis . For comparison, (S)-5-benzylimidazolidine-2,4-dione monohydrate also crystallizes as a monohydrate but adopts a different hydrogen-bonding motif . The isopropyl group in the title compound does not disrupt ring planarity, unlike bulkier 5-aryl substituents that can induce ring puckering.

X-ray crystallography Solid-state structure Hydantoin polymorphism Hydrogen bonding

Biocatalytic D-Valine Production: 5-Isopropylhydantoin as a Stoichiometric Precursor with ~60% Overall Yield

Racemic D,L-5-isopropylhydantoin is converted to optically pure D-valine via a bienzymatic system comprising D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase from Agrobacterium radiobacter resting cells. Under optimized conditions (10% hydantoin solution, hydantoin/cells w/w ratio = 5, 40 °C, 48 h), the overall yield of D-valine was approximately 60% relative to the starting aldehyde (isobutyraldehyde) . By comparison, 5-methylhydantoin is the cognate precursor for D-alanine production via the same enzymatic logic, and 5-benzylhydantoin yields D-phenylalanine; the process economics for each depend on the specific hydantoinase kinetic parameters for that 5-substituent. The isopropyl group confers a distinct steric profile that influences hydantoinase turnover rates compared to smaller alkyl substituents.

D-Valine synthesis Bienzymatic cascade Hydantoinase Chiral amino acid

Evidence-Backed Application Scenarios for Procuring 5-Isopropylimidazolidine-2,4-dione


Chiral D-Valine Production via Hydantoinase–Carbamoylase Cascades

5-Isopropylhydantoin serves as the stoichiometric intermediate for the bienzymatic synthesis of D-valine—a chiral building block essential for semi-synthetic veterinary antibiotics and agricultural pesticides . Because purified hydantoin racemase does not racemize this substrate , the process can be designed without a dynamic kinetic resolution step, differentiating it from routes that employ 5-methylhydantoin (for D-alanine) or 5-benzylhydantoin (for D-phenylalanine) where racemase activity is often integral to achieving high enantiomeric excess.

Mechanistic Probe for IMPDH2 Dual-Site Inhibition Studies

With Ki values of 430 nM (IMP-competitive) and 440 nM (NAD-competitive) against IMPDH2 , 5-isopropylhydantoin can be deployed as a tool compound to investigate simultaneous engagement of both the IMP and NAD cofactor binding pockets. This dual-competitive profile is mechanistically distinct from the uncompetitive IMPDH inhibitor mycophenolic acid and may be useful for crystallographic or kinetic studies of hydantoin-class nucleotide metabolism inhibitors.

Solid-State Reference Standard for Hydantoin Polymorph and Co-Crystal Screening

The fully refined single-crystal structure of the monohydrate (orthorhombic P2₁2₁2₁, ring planarity 0.012 Å, R = 0.037) provides a validated crystallographic reference for laboratories conducting polymorph screening, co-crystallization with pharmaceutically relevant coformers, or computational crystal structure prediction (CSP) benchmarking within the hydantoin chemical space.

Immunosuppressive Tool Compound for IL-2 Pathway Probing

The 13 nM IC₅₀ in the IL-2 reporter gene assay supports the use of 5-isopropylhydantoin as a potent in vitro probe for IL-2-dependent T-cell signaling. Researchers should note the absence of matched-assay comparator data for other hydantoins and verify the compound's selectivity profile in their own experimental system before drawing target-specific conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.